![molecular formula C18H25N3O2 B2890939 tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate CAS No. 1223379-07-4](/img/structure/B2890939.png)
tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the CAS Number: 1223379-07-4 . It has a molecular weight of 315.42 . The IUPAC name for this compound is tert-butyl 1-(4-cyanobenzyl)-4-piperidinylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” has a molecular weight of 315.42 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Process Development and Synthesis : The compound tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate and its derivatives have been extensively researched in the field of organic synthesis. One study detailed the practical and scalable synthesis of a closely related compound, highlighting the preparation of an intermediate in the manufacturing of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via a one-pot, two-step telescoped sequence from readily available materials, using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the product in >97% purity (Li et al., 2012).
Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate, has been identified as an important intermediate for small molecule anticancer drugs. A study established a rapid and high yield synthetic method for this compound, providing a foundation for the development and optimization of anti-tumor inhibitors (Zhang et al., 2018).
Piperidine Derivatives and Inhibitors Synthesis : A research focused on synthesizing a naphthyridone p38 MAP kinase inhibitor, a compound potentially useful for treating rheumatoid arthritis and psoriasis, employed tert-butylpiperidinyl as a key intermediate. The innovative synthesis involved a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating the utility of piperidine derivatives in synthesizing biologically active compounds (Chung et al., 2006).
Vandetanib Intermediate Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The study detailing its synthesis reported a three-step process, emphasizing the relevance of these compounds in the pharmaceutical industry (Wang et al., 2015).
Propriétés
IUPAC Name |
tert-butyl N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPTZUCMGFGTAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.